5-(azidomethyl)pyrimidine-2,4-diamine
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Overview
Description
5-(Azidomethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7N7 and a molecular weight of 165.2 g/mol. This compound is widely used in scientific experiments due to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine typically involves the conversion of a suitable precursor through a series of chemical reactions. One common method involves the diazotization of an amine precursor followed by azidation using sodium azide as the azide source . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(Azidomethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Azidomethyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity .
Comparison with Similar Compounds
5-(Azidomethyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
6-Azidopyrimidine-2,4-diones: These compounds also contain an azido group and a pyrimidine ring, but differ in their substitution pattern.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides: These compounds have different substituents on the pyrimidine ring and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azido group, which imparts unique reactivity and applications in various fields .
Properties
CAS No. |
1367348-68-2 |
---|---|
Molecular Formula |
C5H7N7 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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